(4,6-Dimethylpyridin-3-yl)methanol
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Overview
Description
(4,6-Dimethylpyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two methyl groups attached to the pyridine ring at positions 4 and 6, and a methanol group attached at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylpyridine with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 4,6-Dimethylpyridine-3-carboxylic acid.
Reduction: 4,6-Dimethylpyridin-3-ylamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
(4,6-Dimethylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyridine: Lacks the methanol group, making it less reactive in certain chemical reactions.
3-Hydroxypyridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
4,6-Dimethylpyridin-3-ylamine: Contains an amine group instead of a methanol group, leading to different biological activity.
Uniqueness
(4,6-Dimethylpyridin-3-yl)methanol is unique due to the presence of both methyl and methanol groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(4,6-dimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(2)9-4-8(6)5-10/h3-4,10H,5H2,1-2H3 |
InChI Key |
XJOAHYSTSQWYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CO)C |
Origin of Product |
United States |
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